Methyl 2-{3-[(4,6-dimethylpyrimidin-2-yl)oxy]piperidine-1-carbonyl}benzoate
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Overview
Description
Methyl 2-{3-[(4,6-dimethylpyrimidin-2-yl)oxy]piperidine-1-carbonyl}benzoate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzoate ester linked to a piperidine ring, which is further connected to a dimethylpyrimidinyl group through an ether linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-{3-[(4,6-dimethylpyrimidin-2-yl)oxy]piperidine-1-carbonyl}benzoate typically involves multiple steps, including the formation of the piperidine ring, the introduction of the dimethylpyrimidinyl group, and the esterification of the benzoate. Common synthetic routes may involve:
Formation of Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Dimethylpyrimidinyl Group: This step often involves nucleophilic substitution reactions where the pyrimidinyl group is introduced.
Esterification: The final step involves the esterification of the benzoate using reagents like methanol and acid catalysts.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{3-[(4,6-dimethylpyrimidin-2-yl)oxy]piperidine-1-carbonyl}benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Methyl 2-{3-[(4,6-dimethylpyrimidin-2-yl)oxy]piperidine-1-carbonyl}benzoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-{3-[(4,6-dimethylpyrimidin-2-yl)oxy]piperidine-1-carbonyl}benzoate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Sulfometuron-methyl: A sulfonylurea herbicide with a similar pyrimidinyl group.
Bensulfuron-methyl: Another sulfonylurea herbicide with structural similarities.
Uniqueness
Methyl 2-{3-[(4,6-dimethylpyrimidin-2-yl)oxy]piperidine-1-carbonyl}benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its piperidine ring and benzoate ester make it versatile for various applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
methyl 2-[3-(4,6-dimethylpyrimidin-2-yl)oxypiperidine-1-carbonyl]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4/c1-13-11-14(2)22-20(21-13)27-15-7-6-10-23(12-15)18(24)16-8-4-5-9-17(16)19(25)26-3/h4-5,8-9,11,15H,6-7,10,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROLCBVGFBCTNTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)OC2CCCN(C2)C(=O)C3=CC=CC=C3C(=O)OC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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